![molecular formula C12H14ClN5O2 B2874210 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone CAS No. 2034551-33-0](/img/structure/B2874210.png)
(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone
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Overview
Description
The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone
is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . This type of compound plays a key role in the development of new medicinal species for the treatment of numerous diseases .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves multi-step reactions . The key intermediate pyrazole ring is synthesized using ethyl 2-(ethoxymethylene)-3-oxobutanoate and CH3NHNH2 . The compound structures are confirmed by melting point, 1H NMR, and HRMS .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is confirmed by 1H and 13C NMR, MS, and IR spectroscopy . Single-crystal X-ray diffraction is also used to confirm the structure of some related compounds .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives are diverse. For example, a one-pot Maillard reaction between D-Ribose and an L-amino methyl ester in DMSO with oxalic acid at 2.5 atm and 80 °C can produce pyrrole-2-carbaldehyde platform chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary. They are generally solid and highly soluble in water and other polar solvents .Scientific Research Applications
The compound “(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-chloro-1-ethyl-1H-pyrazol-3-yl)methanone” has a structure that suggests it could have a variety of applications in scientific research due to the presence of the 1,2,4-oxadiazole and pyrazole moieties. Here is a comprehensive analysis of its potential applications:
Antimicrobial Agent
The 1,2,4-oxadiazole ring is known for its antimicrobial properties . Compounds featuring this moiety can be potent against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. This particular compound could be explored for its efficacy against drug-resistant strains.
Anti-Inflammatory and Analgesic
Oxadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . The compound could be investigated for its potential to reduce inflammation and pain, which would be beneficial in the treatment of chronic inflammatory diseases.
Anticancer Activity
The structural features of this compound suggest it may interfere with the proliferation of cancer cells. Research into oxadiazole derivatives has shown promise in the development of anticancer drugs, particularly due to their ability to modulate various biological pathways involved in tumor growth .
Antiviral Applications
Compounds with an oxadiazole ring have shown potential as antiviral agents. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a candidate for the development of treatments against various viral infections .
Enzyme Inhibition
The unique structure of this compound might allow it to act as an enzyme inhibitor, disrupting the activity of enzymes that are crucial for the survival of pathogens or cancer cells. This application could lead to the development of targeted therapies for a range of diseases .
Agricultural Chemicals
Derivatives of oxadiazole have been utilized in agriculture as herbicides, insecticides, and fungicides due to their biological activity. The compound could be synthesized and tested for its utility in protecting crops from pests and diseases .
Neuroprotective Agent
Research has indicated that certain oxadiazole derivatives may have neuroprotective properties. This compound could be studied for its potential to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .
Cardiovascular Drug Development
The pharmacological profile of oxadiazole derivatives includes the potential for cardiovascular benefits, such as lowering blood pressure. This compound could be explored for its effects on heart health and the circulatory system .
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound acts as a selective non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .
properties
IUPAC Name |
(4-chloro-1-ethylpyrazol-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O2/c1-2-18-6-9(13)10(15-18)12(19)17-4-3-8(5-17)11-14-7-20-16-11/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXPMYNLXGCCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCC(C2)C3=NOC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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